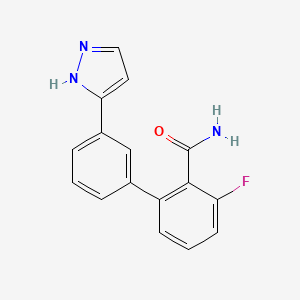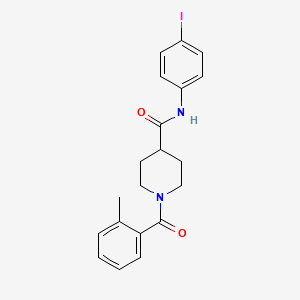
4-(benzoylamino)tetrahydro-3-thienyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(benzoylamino)tetrahydro-3-thienyl benzoate, also known as BTTB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. BTTB is a heterocyclic compound that contains a thienyl ring and a benzoylamino group, making it a unique and versatile molecule for various research purposes.
Mecanismo De Acción
The mechanism of action of 4-(benzoylamino)tetrahydro-3-thienyl benzoate is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways in the body. 4-(benzoylamino)tetrahydro-3-thienyl benzoate has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the brain. This leads to an increase in acetylcholine levels, which can improve cognitive function and memory. 4-(benzoylamino)tetrahydro-3-thienyl benzoate has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
4-(benzoylamino)tetrahydro-3-thienyl benzoate has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4-(benzoylamino)tetrahydro-3-thienyl benzoate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 4-(benzoylamino)tetrahydro-3-thienyl benzoate has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(benzoylamino)tetrahydro-3-thienyl benzoate has several advantages for use in laboratory experiments. It is a stable and easily synthesized compound that can be purified using standard techniques. 4-(benzoylamino)tetrahydro-3-thienyl benzoate also exhibits a wide range of biological activities, making it a versatile molecule for various research purposes. However, there are also some limitations to using 4-(benzoylamino)tetrahydro-3-thienyl benzoate in laboratory experiments. It has low solubility in water, which can make it difficult to use in certain assays. In addition, the mechanism of action of 4-(benzoylamino)tetrahydro-3-thienyl benzoate is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 4-(benzoylamino)tetrahydro-3-thienyl benzoate. One area of interest is the development of 4-(benzoylamino)tetrahydro-3-thienyl benzoate analogs with improved solubility and potency. Another area of research is the investigation of the potential of 4-(benzoylamino)tetrahydro-3-thienyl benzoate as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to elucidate the mechanism of action of 4-(benzoylamino)tetrahydro-3-thienyl benzoate and its effects on various signaling pathways in the body.
Métodos De Síntesis
The synthesis of 4-(benzoylamino)tetrahydro-3-thienyl benzoate involves a multi-step process that includes the reaction of 2-acetylthiophene with benzoyl chloride to form 2-(benzoylthio)acetophenone. This intermediate is then reacted with benzyl bromide to form 2-(benzylthio)acetophenone, which is further reacted with 4-bromobenzoic acid to form 4-(benzoylamino)tetrahydro-3-thienyl benzoate. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
4-(benzoylamino)tetrahydro-3-thienyl benzoate has been extensively studied for its potential applications in drug discovery and development. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. 4-(benzoylamino)tetrahydro-3-thienyl benzoate has also been found to exhibit potent inhibitory effects on various enzymes, such as acetylcholinesterase and butyrylcholinesterase, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(4-benzamidothiolan-3-yl) benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c20-17(13-7-3-1-4-8-13)19-15-11-23-12-16(15)22-18(21)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAMNPSQOQDEBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1)OC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808720 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-furylmethyl)-5-[4-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5102737.png)
amine oxalate](/img/structure/B5102743.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-nitrophenyl)piperazine](/img/structure/B5102753.png)
![N-(3,5-dichlorophenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5102764.png)
![3-[(3-{[(4-chlorophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B5102766.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-methyl-2-propen-1-yl)benzamide](/img/structure/B5102767.png)

![2,2'-[oxybis(2,1-ethanediyloxy-2,1-phenyleneoxy)]diacetic acid](/img/structure/B5102775.png)

![{4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-chlorophenoxy}acetic acid](/img/structure/B5102785.png)
![N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5102807.png)
![7-(2-furyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5102811.png)
![5-{[4-(4-nitrophenoxy)benzoyl]amino}isophthalic acid](/img/structure/B5102823.png)